molecular formula C24H21F3N2OS B2669350 (2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one CAS No. 1211956-31-8

(2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one

Cat. No. B2669350
CAS RN: 1211956-31-8
M. Wt: 442.5
InChI Key: FOGDMDKUICLTOJ-YDFGWWAZSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a dimethylamino group attached to a phenyl ring, a thiazole ring, and a pentadienone structure. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The structure would likely be planar due to the presence of the conjugated system and aromatic rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For instance, the dimethylamino group might undergo protonation or deprotonation reactions, and the double bonds in the pentadienone structure might participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the dimethylamino group would likely make this compound somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of thiazole derivatives, which share a similar structural motif with the specified compound, is in the inhibition of corrosion in metals. These compounds have been investigated for their efficiency in protecting mild steel against corrosion in acidic solutions. The study found that thiazoles could effectively inhibit corrosion, suggesting a potential application for similar compounds in protecting metals used in industrial applications (Quraishi & Sharma, 2005).

Photoinduced Intramolecular Charge Transfer

Another area of interest is the study of photoinduced intramolecular charge transfer (TICT) in compounds with a dimethylamino group, which is closely related to the structure . These studies provide insights into how such compounds behave under light, affecting their electronic properties and potential applications in photovoltaics or as fluorescent markers (Yang et al., 2004).

Security Inks

The compound's structural relatives have also been explored for their use in security inks. For example, derivatives demonstrating intense solid-state emission and mechano-chromic activity due to their twisted conformation, which can change colors under different stimuli, indicate potential for use in anti-counterfeiting measures (Lu & Xia, 2016).

Sensing Applications

Certain derivatives have shown remarkable fluorescence quenching in the presence of specific substances, like picric acid, making them excellent candidates for selective sensing applications. This capability can be particularly valuable in environmental monitoring and safety protocols to detect hazardous materials (Vishnoi et al., 2015).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s being used as a chemical reagent, future research might focus on finding new reactions that it can catalyze or new conditions under which it can be used .

properties

IUPAC Name

(2E,4E)-5-[4-(dimethylamino)phenyl]-1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]penta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2OS/c1-16-22(31-23(28-16)18-10-12-19(13-11-18)24(25,26)27)21(30)7-5-4-6-17-8-14-20(15-9-17)29(2)3/h4-15H,1-3H3/b6-4+,7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGDMDKUICLTOJ-YDFGWWAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)C=CC=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)/C=C/C=C/C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one

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